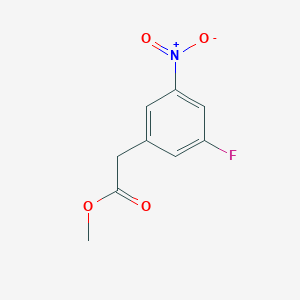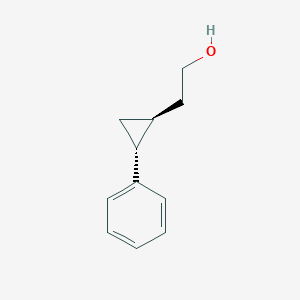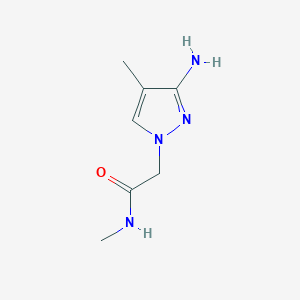
2-Isocyanoethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isocyanoethan-1-ol is an organic compound characterized by the presence of both an isocyanate group (-N=C=O) and a hydroxyl group (-OH) attached to an ethane backbone. This dual functionality makes it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Isocyanoethan-1-ol can be synthesized through several methods. One common approach involves the reaction of ethylene oxide with potassium cyanate under controlled conditions. The reaction typically proceeds as follows: [ \text{C}_2\text{H}_4\text{O} + \text{KOCN} \rightarrow \text{C}_2\text{H}_4\text{NCOH} + \text{KOH} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where ethylene oxide and potassium cyanate are reacted under optimized temperature and pressure conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Isocyanoethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The isocyanate group can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation can be achieved using reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂).
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Halogenated compounds.
Wissenschaftliche Forschungsanwendungen
2-Isocyanoethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of urethanes and carbamates.
Biology: It serves as a reagent in the modification of biomolecules.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: It is used in the production of polymers and resins, particularly in the manufacture of polyurethanes.
Wirkmechanismus
The mechanism of action of 2-Isocyanoethan-1-ol involves its reactivity with nucleophiles due to the presence of the isocyanate group. The isocyanate group can react with amines to form ureas or with alcohols to form urethanes. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Ethanol: Contains a hydroxyl group but lacks the isocyanate group.
Ethyl isocyanate: Contains an isocyanate group but lacks the hydroxyl group.
2-Aminoethanol: Contains both an amine and a hydroxyl group.
Uniqueness: 2-Isocyanoethan-1-ol is unique due to the presence of both an isocyanate and a hydroxyl group, allowing it to participate in a wider range of chemical reactions compared to similar compounds. This dual functionality makes it particularly valuable in synthetic chemistry and industrial applications.
Eigenschaften
CAS-Nummer |
32835-59-9 |
|---|---|
Molekularformel |
C3H5NO |
Molekulargewicht |
71.08 g/mol |
IUPAC-Name |
2-isocyanoethanol |
InChI |
InChI=1S/C3H5NO/c1-4-2-3-5/h5H,2-3H2 |
InChI-Schlüssel |
WQCZYSJTAPYMKV-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#[N+]CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-amino-3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoicaciddihydrochloride](/img/structure/B13473399.png)
![tert-butyl N-[3-(1-aminoethyl)cyclobutyl]carbamate hydrochloride](/img/structure/B13473411.png)
![Methyl 3-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylate](/img/structure/B13473421.png)

![[1-(oxan-2-yl)-3-phenyl-1H-pyrazol-5-yl]boronic acid](/img/structure/B13473425.png)
![2-{[2-Acetamido-5-(trifluoromethyl)phenyl]carbamoyl}-2-methylacetic acid](/img/structure/B13473433.png)
![3,3-Dimethyl-2-oxaspiro[4.5]decan-8-amine](/img/structure/B13473436.png)



![Methyl 1-[(6-bromopyridin-3-yl)oxy]cyclopropane-1-carboxylate](/img/structure/B13473461.png)
